7,8-Dihydroxy-4'-methoxyisoflavone
Overview
Description
This compound is found in various plants such as Dipteryx odorata, Dalbergia retusa, Millettia nitida, and Maackia amurensis . It has a molecular formula of C16H12O5 and a molar mass of 284.26 g/mol . This compound is of significant interest due to its potential biological activities and applications in various fields.
Scientific Research Applications
7,8-Dihydroxy-4’-methoxyisoflavone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: Studies have shown its potential in modulating enzyme activities and signaling pathways.
Industry: It is used in the development of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
Target of Action
7,8-Dihydroxy-4’-methoxyisoflavone (also known as Retusin) is an O-methylated isoflavone Similar compounds have been found to interact with various enzymes and receptors, including those involved in inflammation and cancer pathways .
Mode of Action
It is known that isoflavones often exert their effects by binding to estrogen receptors, acting as phytoestrogens . They may also inhibit certain enzymes, interfere with signal transduction pathways, and modulate gene expression .
Biochemical Pathways
7,8-Dihydroxy-4’-methoxyisoflavone is part of the isoflavonoid biosynthesis pathway . It is produced through the methylation of 2,7,4’-trihydroxyisoflavanone by the enzyme S-adenosyl-L-methionine: 2,7,4’-trihydroxyisoflavanone 4’-O-methyltransferase (HI4’OMT) . The product of this reaction, 2,7-dihydroxy-4’-methoxyisoflavanone, is then dehydrated to form 7,8-Dihydroxy-4’-methoxyisoflavone .
Pharmacokinetics
Isoflavones in general are known to be well-absorbed and extensively metabolized, with bioavailability influenced by factors such as gut microbiota composition and individual genetic differences .
Result of Action
Isoflavones are known to have a wide range of biological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities .
Biochemical Analysis
Biochemical Properties
7,8-Dihydroxy-4’-methoxyisoflavone plays a significant role in various biochemical reactions. It interacts with enzymes such as thrombin, where it has been shown to inhibit thrombin activity . Additionally, it interacts with proteins and other biomolecules involved in cellular signaling pathways. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 7,8-Dihydroxy-4’-methoxyisoflavone on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits cytotoxic activity against certain human tumor cell lines, indicating its potential as an anti-cancer agent . The compound’s impact on cell signaling pathways includes the inhibition of specific kinases and modulation of transcription factors, leading to altered gene expression.
Molecular Mechanism
At the molecular level, 7,8-Dihydroxy-4’-methoxyisoflavone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, its interaction with thrombin results in the inhibition of thrombin’s enzymatic activity. Additionally, it can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8-Dihydroxy-4’-methoxyisoflavone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of 7,8-Dihydroxy-4’-methoxyisoflavone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory and anti-cancer properties . At higher doses, it can lead to toxic or adverse effects, including potential damage to vital organs. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.
Metabolic Pathways
7,8-Dihydroxy-4’-methoxyisoflavone is involved in various metabolic pathways. It interacts with enzymes such as O-methyltransferases, which catalyze the methylation of hydroxyl groups on the isoflavone structure . This methylation process is crucial for the compound’s bioactivity and stability. Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 7,8-Dihydroxy-4’-methoxyisoflavone within cells and tissues involve specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for specific transporters.
Subcellular Localization
7,8-Dihydroxy-4’-methoxyisoflavone exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-4’-methoxyisoflavone typically involves the methylation of 7,8-dihydroxyisoflavone. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete methylation .
Industrial Production Methods: Industrial production of 7,8-Dihydroxy-4’-methoxyisoflavone may involve the extraction from natural sources followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on the availability of raw materials and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydroxy-4’-methoxyisoflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroisoflavones .
Comparison with Similar Compounds
7,8-Dihydroxy-4’-methoxyisoflavone is unique compared to other isoflavones due to its specific substitution pattern and biological activities. Similar compounds include:
Genistein: Another isoflavone with similar antioxidant and anticancer properties.
Daidzein: Known for its estrogenic activity and use in hormone replacement therapy.
Biochanin A: Exhibits anti-inflammatory and anticancer effects but differs in its substitution pattern.
These compounds share some biological activities but differ in their specific molecular targets and mechanisms of action, highlighting the uniqueness of 7,8-Dihydroxy-4’-methoxyisoflavone .
Properties
IUPAC Name |
7,8-dihydroxy-3-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-21-16-11(14(12)18)6-7-13(17)15(16)19/h2-8,17,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXIJJURUIXRFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420499 | |
Record name | Retusin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37816-19-6 | |
Record name | 7,8-Dihydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37816-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Retusin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7,8-Dihydroxy-4'-methoxyisoflavone's presence in Dalbergia retusa heartwood?
A1: this compound (retusin) is a naturally occurring isoflavone found in the heartwood of Dalbergia retusa []. While its specific role within the plant is not fully understood, isoflavones in plants are often associated with defense mechanisms against pathogens and herbivores. The presence of retusin and its related compound, 8-O-methylretusin, in Dalbergia retusa suggests a potential role in the plant's natural defense system []. Further research is needed to elucidate the specific ecological functions of retusin.
Q2: Can human enzymes metabolize isoflavones like this compound?
A2: While this compound itself was not directly tested, research indicates that human liver enzymes can metabolize structurally similar isoflavones. Studies demonstrate that human cytochrome P450 enzymes, particularly isoforms 1A2, 2E1, 2C91, 2C19, and 2D61, are involved in the 4'-O-demethylation of biochanin A to genistein []. This metabolic process is significant as it converts 4'-O-methylated isoflavones into more potent phytoestrogens. It's plausible that similar metabolic pathways involving human enzymes could exist for this compound, but further research is needed to confirm this.
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